molecular formula C35H52O9 B13390844 (2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol

(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol

Cat. No.: B13390844
M. Wt: 616.8 g/mol
InChI Key: GQLUAQZLAZUHEL-NKMZKCBCSA-N
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Description

The compound (2S,3R,4S,5R)-2-[(1’R,4’R,6’R,12’R,16’R,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethylspiro[3,6-dioxabicyclo[310]hexane-4,8’-9-oxahexacyclo[119001,2104,1205,10016,21]docos-13-ene]-18’-yl]oxyoxane-3,4,5-triol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules. Its chiral centers make it an interesting subject for studying stereochemistry and its effects on biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic core and functional groups allow it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,3R,4S,5R)-2-[(1’R,4’R,6’R,12’R,16’R,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18’-yl]oxyoxane-3,4,5-triol
  • **(2S,3R,4S,5R)-2-[(1’R,4’R,6’R,12’R,16’R,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18’-yl]oxyoxane-3,4,5-triol

Uniqueness

The uniqueness of this compound lies in its spirocyclic framework and multiple chiral centers, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Properties

Molecular Formula

C35H52O9

Molecular Weight

616.8 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C35H52O9/c1-17-13-35(27-32(6,43-27)28(39)44-35)42-19-14-31(5)21-8-7-20-29(2,3)22(41-26-25(38)24(37)18(36)15-40-26)9-10-33(20)16-34(21,33)12-11-30(31,4)23(17)19/h8,17-20,22-28,36-39H,7,9-16H2,1-6H3/t17-,18-,19?,20+,22?,23?,24+,25-,26+,27?,28?,30-,31+,32?,33-,34+,35?/m1/s1

InChI Key

GQLUAQZLAZUHEL-NKMZKCBCSA-N

Isomeric SMILES

C[C@@H]1CC2(C3C(O3)(C(O2)O)C)OC4C1[C@]5(CC[C@@]67C[C@@]68CCC(C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(CCC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)C

Origin of Product

United States

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